2-[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-6-8-16(9-7-13)21-19(24)15(11-20)10-14-4-2-3-5-17(14)25-12-18(22)23/h2-10H,12H2,1H3,(H,21,24)(H,22,23)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQJZCRVTCKSFX-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a phenoxyacetic acid derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a phenoxy group, a cyano group, and an aniline moiety. These functional groups contribute to its biological activity by enabling interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining appropriate aniline derivatives with acetic acid derivatives.
- Nitrile Formation : Introducing the cyano group through nitrile formation reactions.
- Aldol Condensation : Forming the enone structure which is crucial for its bioactivity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that derivatives of phenoxyacetic acids can possess anti-mycobacterial properties against Mycobacterium tuberculosis. For instance, related compounds have been evaluated for their efficacy in inhibiting bacterial growth, indicating potential as therapeutic agents in treating infections .
2. Enzyme Inhibition
The compound has been identified as an inhibitor of various enzymes, which may play roles in metabolic pathways. For example, it has shown interactions with the aldo-keto reductase family, which is involved in the metabolism of carbohydrates and detoxification processes .
The biological activity of this compound is likely mediated through:
- Receptor Binding : Interacting with specific receptors or enzymes, altering their activity.
- Chemical Reactivity : The presence of reactive functional groups allows for potential modification of biomolecules, leading to therapeutic effects.
Case Studies
Several case studies illustrate the compound's potential:
- Study on Antimycobacterial Activity : A study evaluated various phenoxyacetic acid derivatives against Mycobacterium tuberculosis, demonstrating that modifications to the phenoxy group can enhance antimicrobial efficacy .
- Enzyme Interaction Studies : Research on the interaction between this compound and aldo-keto reductases highlighted its role in modulating metabolic pathways relevant to diabetes and oxidative stress .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.4 g/mol |
| Antimycobacterial Activity | Yes |
| Enzyme Inhibition | Aldo-keto reductase |
| Neuroprotective Potential | Emerging evidence |
Comparison with Similar Compounds
Structural Analogues in Herbicidal Activity
Several (E)-chalcone derivatives with phenoxy acetic acid moieties have been synthesized and evaluated for herbicidal activity. Key examples include:
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance herbicidal activity, likely due to improved interaction with plant enzyme targets. The trimethoxy substitution in 14b shows moderate activity, while 14c and 14d exhibit higher potency, suggesting hydroxyl or amino groups may optimize binding .
- Physical Properties : Higher melting points correlate with increased polarity (e.g., 14c at 191–192°C vs. 14b at 179–180°C), which may influence formulation stability .
Key Observations :
- Reaction Conditions: The target compound’s synthesis likely parallels 14b and 14c (24–48 hours in methanol), differing from S3 (CHCl₃) and S4 (THF) .
- IR Spectroscopy: All compounds show strong C=O stretches (~1685–1692 cm⁻¹), confirming the α,β-unsaturated ketone system. The cyano group in the target compound would introduce an additional ~2200 cm⁻¹ peak, absent in analogs .
Functional Group Modifications and Bioactivity
- Aminothiazole Derivatives: Phenoxy acetic acid compounds with aminothiazole substituents (e.g., ) demonstrate hypolipidemic activity, indicating the scaffold’s versatility. However, the target compound’s cyano and 4-methylanilino groups may redirect activity toward herbicidal or kinase-inhibitory pathways .
- Thio-Linked Analog: describes a thioether variant (2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)acetic acid), where the thio group replaces the cyano moiety.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the cyano-enone intermediate via condensation between a cyanoacetamide derivative and a substituted benzaldehyde under basic conditions (e.g., Knoevenagel reaction) .
- Step 2 : Coupling of the enone intermediate with a phenoxyacetic acid derivative using nucleophilic aromatic substitution or Mitsunobu conditions to attach the phenoxy group .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation using HPLC (>95% purity) .
Q. How is the compound characterized structurally?
- Methodological Answer : Standard characterization includes:
- 1H/13C NMR : To confirm the E-configuration of the enone moiety (olefinic proton coupling constants: J = 12–16 Hz) and substituent positions .
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (amide C=O) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₇N₂O₄: 349.1188) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and predict regioselectivity in substitution reactions .
- Combine with cheminformatics tools (e.g., ICReDD’s reaction path search) to screen solvent effects or catalyst systems, reducing trial-and-error experimentation .
- Example: Methoxy group substitution (ortho vs. para positions) can be simulated to prioritize synthetic targets with higher thermodynamic stability .
Q. What strategies resolve contradictory biological activity data in enzyme inhibition assays?
- Methodological Answer :
- Dose-response analysis : Perform IC₅₀ determinations across ≥5 concentrations (e.g., 0.1–100 µM) to rule out false positives from assay interference .
- Counter-screening : Test against structurally similar enzymes (e.g., serine vs. cysteine proteases) to confirm selectivity .
- Molecular docking : Use AutoDock Vina to model interactions between the cyano-enone moiety and catalytic residues, identifying key binding motifs .
Q. How to design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitor degradation via LC-MS, and identify hydrolytic products (e.g., cleavage of the enone or amide bond) .
- Plasma stability assay : Expose to human plasma (37°C, 1h), quench with acetonitrile, and quantify remaining compound using a validated UPLC method .
Data Analysis & Experimental Design
Q. What analytical techniques differentiate stereoisomers or tautomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers (if applicable) .
- Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., amide proton exchange) to detect tautomerism .
Q. How to address spectral overlap in NMR or MS data for structural analogs?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping peaks by correlating proton-proton and proton-carbon couplings .
- Hyphenated MS/MS : Use collision-induced dissociation (CID) to fragment ions and assign specific structural features (e.g., loss of the cyano group: Δm/z = 26) .
Specialized Applications
Q. What methodologies assess the compound’s potential as a fluorescent probe or photosensitizer?
- Methodological Answer :
- UV-Vis/fluorescence spectroscopy : Measure λmax (e.g., ~350 nm for enone-based chromophores) and quantum yield (Φ) in solvents of varying polarity .
- Singlet oxygen detection : Use 1,3-diphenylisobenzofuran (DPBF) as a trap in methanol, monitoring absorbance decay at 410 nm .
Q. How to evaluate its role in metal-organic frameworks (MOFs) or supramolecular assemblies?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with transition metals (e.g., Cu²⁺ or Zn²⁺) to analyze coordination geometry .
- Thermogravimetric analysis (TGA) : Assess thermal stability and ligand-metal binding stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
